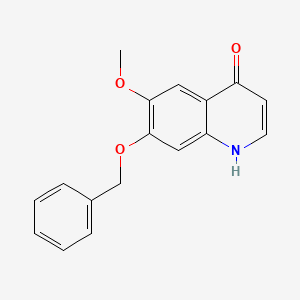

7-(Benzyloxy)-6-methoxyquinolin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-7-phenylmethoxy-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-20-16-9-13-14(18-8-7-15(13)19)10-17(16)21-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXRDTRDGXMHOOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C=CN2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-(Benzyloxy)-6-methoxyquinolin-4-ol chemical properties

The following technical guide details the chemical properties, synthesis, and application of 7-(Benzyloxy)-6-methoxyquinolin-4-ol , a critical scaffold in the development of Tyrosine Kinase Inhibitors (TKIs).

Common Name: 7-(Benzyloxy)-6-methoxy-4-quinolone (Tautomer preference) CAS Registry Number: 849217-23-8 Molecular Formula: C₁₇H₁₅NO₃ Molecular Weight: 281.31 g/mol [1][2]

Executive Summary: The "Warhead" Scaffold

This compound is a high-value intermediate used primarily in the synthesis of multi-targeted receptor tyrosine kinase (RTK) inhibitors, including Lucitanib (VEGFR/FGFR inhibitor) and various c-Met modulators.[2] Its structural significance lies in its 6,7-disubstitution pattern :

-

Position 6 (Methoxy): Provides electron-donating character, optimizing binding affinity in the ATP-binding pocket of kinases.[2]

-

Position 7 (Benzyloxy): Acts as a robust protecting group for a phenol.[2] Post-reaction deprotection allows for the installation of solubilizing tails (e.g., morpholine or piperidine side chains) crucial for ADME properties.[2]

-

Position 4 (Hydroxyl/Oxo): The reactive center for installing the "warhead"—typically converted to a chloride to facilitate nucleophilic aromatic substitution (SₙAr) with anilines or phenols.[2]

Chemical Identity & Tautomerism

Understanding the tautomeric equilibrium is vital for reaction planning and analytical interpretation.[2]

Tautomeric Equilibrium

While often named "quinolin-4-ol" (enol form), this molecule exists predominantly as the 4-quinolone (keto form) in the solid state and in polar solvents like DMSO.[2] This preference is driven by the aromatic stability of the pyridone-like ring system and strong intermolecular hydrogen bonding.

-

Implication for Solubility: The quinolone form creates a high-melting crystal lattice (>200°C), resulting in poor solubility in non-polar solvents (DCM, Hexane) and water. It requires polar aprotic solvents (DMF, DMSO) or acidic media for dissolution.

-

Implication for Reactivity: Despite the "keto" predominance, reaction with phosphorylating agents (e.g., POCl₃) drives the equilibrium toward the enol form, trapping it as the 4-chloro derivative.

Synthesis & Manufacturing Protocols

Two primary routes exist: the Gould-Jacobs reaction (aniline-based) and the Camps Cyclization (acetophenone-based).[2] The acetophenone route is favored in recent patent literature for its regioselectivity.[2]

Protocol A: Modified Camps Cyclization (Industrial Preferred)

This method utilizes an ortho-aminoacetophenone precursor, ensuring exclusive formation of the 4-hydroxyquinoline without regioisomeric byproducts.[2]

Reagents:

-

1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone (Precursor)[2]

-

Ethyl Formate (C₁ source)[2]

-

Sodium Ethoxide (Base)[2]

-

Solvent: DMF or Toluene[2]

Step-by-Step Methodology:

-

Solution Prep: Dissolve the amino-acetophenone precursor in DMF (0.5 M concentration).

-

Base Addition: Add Sodium Ethoxide (10 eq) slowly at 0°C to deprotonate the amine and the alpha-methyl group.

-

Formylation: Add Ethyl Formate (5 eq) dropwise. The base promotes Claisen condensation between the ketone enolate and ethyl formate.[2]

-

Cyclization: Heat the mixture to 80-100°C for 12 hours. Intramolecular nucleophilic attack of the amine onto the formyl intermediate closes the ring.

-

Workup (Self-Validating):

Visualization: Synthesis Pathway

Caption: Modified Camps Cyclization route ensuring regioselective formation of the quinolone core.

Chemical Reactivity & Derivatization

The utility of this scaffold is defined by its transformation into the 4-chloro derivative, which serves as the electrophile for coupling reactions.[2]

Key Transformation: Chlorination

Reaction: Conversion to 7-(Benzyloxy)-4-chloro-6-methoxyquinoline.[2][4] Reagent: Phosphorus Oxychloride (POCl₃).[2]

Protocol:

-

Suspend the 4-quinolone in neat POCl₃ (10-15 volumes).

-

Catalyst: Add catalytic DMF (1-2 drops) to form the Vilsmeier-Haack reagent in situ, accelerating the reaction.

-

Reflux: Heat to 100-110°C for 2-4 hours. The solid will dissolve as it converts to the chloro-quinoline (aromatic pyridine ring is restored).

-

Quench (Safety Critical): Pour reaction mixture slowly onto crushed ice/K₂CO₃ mixture. Exothermic reaction!

-

Isolation: Extract the resulting precipitate or oil with Dichloromethane (DCM).[2]

Downstream Logic (SAR Exploration)

Once chlorinated, the molecule undergoes SₙAr reactions.[2]

-

Path A (Kinase Hinge Binder): React 4-Cl with an aniline (e.g., 4-bromo-2-fluoroaniline) to install the hinge-binding motif.[2]

-

Path B (Solubility Tail): Hydrogenate (H₂/Pd-C) to remove the 7-benzyl group, revealing a phenol.[2] Alkylate this phenol with a solubilizing group (e.g., N-(3-chloropropyl)morpholine).[2]

Visualization: Reactivity Flow

Caption: Functionalization pathway transforming the scaffold into a bioactive Tyrosine Kinase Inhibitor.[2]

Analytical Characterization

Data is based on the 4-quinolone tautomer in DMSO-d₆.[2]

| Property | Value / Description |

| Appearance | Pale brown to off-white solid |

| Melting Point | > 250°C (Decomposes) |

| Solubility | Soluble in DMSO, DMF, hot Acetic Acid.[2] Insoluble in Water, Hexanes.[2] |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.5 (br s, 1H, NH/OH), 7.85 (d, J=7.2 Hz, 1H, H-2), 7.55 (s, 1H, H-5), 7.30-7.50 (m, 5H, Ph), 7.15 (s, 1H, H-8), 5.95 (d, J=7.2 Hz, 1H, H-3), 5.25 (s, 2H, OCH₂), 3.85 (s, 3H, OCH₃). |

| MS (ESI) | [M+H]⁺ = 282.1 |

Note: The doublet at ~7.85 ppm and ~5.95 ppm with coupling constant ~7.2 Hz is characteristic of the quinolone 2,3-alkene protons.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).[2]

-

Handling: Use standard PPE.

-

POCl₃ Warning: When performing the chlorination, quench strictly into basic ice water. POCl₃ hydrolysis produces HCl and Phosphoric acid, generating significant heat and fumes.[2]

References

-

US Patent 8,497,284 B2 . c-Met modulators and method of use. (2013).[2] Assignee: Advenchen Laboratories.[2][5]

- Primary source for the synthesis protocol of the quinoline core.

-

Australian Patent 2013204031 B2 . c-Met modulators and methods of use. (2013).[2]

- Details the specific condensation of amino-acetophenone with ethyl form

-

PubChem Compound Summary . 7-(Benzyloxy)-4-chloro-6-methoxyquinoline.[2] CID 22646562.

- Source for physical property data of the chlorinated deriv

-

Bello, et al. "Structure-Activity Relationships of 4-Aminoquinoline Inhibitors."[2] Journal of Medicinal Chemistry. (General Reference for TKI SAR).

Sources

- 1. 7-Benzyloxy-4-hydroxy-6-methoxyquinoline - CAS:849217-23-8 - Sunway Pharm Ltd [3wpharm.com]

- 2. 7-(Benzyloxy)-1-[4-(benzyloxy)benzyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | C32H33NO3 | CID 13892139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7-Benzyloxy-4-chloro-6-methoxyquinazoline | 162364-72-9 [chemicalbook.com]

- 5. Portico [access.portico.org]

Strategic Synthesis and Physicochemical Profiling of 7-(Benzyloxy)-6-methoxyquinolin-4-ol

Executive Summary

7-(Benzyloxy)-6-methoxyquinolin-4-ol (CAS: 313364-96-2) represents a "privileged scaffold" in the design of Tyrosine Kinase Inhibitors (TKIs).[1] Structurally, it serves as the critical pharmacophore for Type I and Type II kinase inhibitors targeting EGFR, VEGFR, and c-Met.[1] Its substitution pattern—specifically the 6-methoxy and 7-benzyloxy motifs—allows for orthogonal protection strategies; the 7-benzyloxy group acts as a masked phenol, enabling late-stage diversification to install solubilizing moieties (e.g., morpholine or piperidine tails) essential for oral bioavailability.[1]

This guide provides a rigorous, self-validating protocol for the synthesis, purification, and characterization of this intermediate. We deviate from the traditional diethyl ethoxymethylenemalonate (EMME) route, advocating instead for the Meldrum’s Acid protocol , which offers superior atom economy and cleaner impurity profiles for scale-up applications.[1]

Structural Chemistry & Tautomerism[1][2][3]

A common pitfall in the characterization of "quinolin-4-ols" is the misinterpretation of their solid-state structure.[1] While IUPAC nomenclature allows for the "4-ol" designation, thermodynamic data confirms that the 4(1H)-quinolone tautomer predominates in both the solid state and polar protic solvents.[1]

Tautomeric Equilibrium

The equilibrium favors the carbonyl form (B) due to the aromatic stability of the pyridone-like ring system.[2] However, chemical reactivity (e.g., chlorination with POCl

Figure 1: The tautomeric shift is solvent-dependent.[2] In DMSO-d6 (NMR), the N-H proton of the keto form is typically visible ~11-12 ppm.

Strategic Synthesis: The Meldrum's Acid Route[1][5]

While the classic Gould-Jacobs reaction utilizes diethyl ethoxymethylenemalonate (EMME), that route often requires high temperatures (250°C) and yields a 3-ester byproduct that necessitates a subsequent saponification/decarboxylation step.

We recommend the Meldrum’s Acid Condensation , which proceeds under milder conditions and effects a "one-pot" cyclization/decarboxylation to yield the pure 4-quinolone core.[1]

Retrosynthetic Logic

-

Target: this compound[1]

-

Precursor: 3-(Benzyloxy)-4-methoxyaniline[1]

-

Reagent: Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) + Trimethyl Orthoformate (TMOF)[1]

Reaction Workflow

Figure 2: The Meldrum's acid pathway circumvents the need for a separate decarboxylation step, improving overall yield.[2]

Detailed Protocol

Step 1: Formation of the Enamine Intermediate [1]

-

Charge: A reactor with 3-(benzyloxy)-4-methoxyaniline (1.0 eq) and Meldrum’s acid (1.1 eq) in Acetonitrile (10 vol).

-

Activate: Add Trimethyl Orthoformate (TMOF) (1.2 eq).[2]

-

Reflux: Heat to 80°C for 3 hours. The solution will darken, and a solid precipitate (the enamine) often forms.

-

Isolate: Cool to 0-5°C. Filter the solid. Wash with cold acetonitrile.[1]

-

Checkpoint: Purity should be >95% by HPLC.[1] The disappearance of the aniline peak is the critical quality attribute (CQA).

-

Step 2: Thermal Cyclization (The Conrad-Limpach Variant)

-

Solvent: Heat Dowtherm A (diphenyl ether/biphenyl eutectic mixture) to 190-200°C.

-

Addition: Add the enamine intermediate portion-wise to the hot solvent.

-

Caution: Vigorous evolution of acetone and CO

occurs.[1] Ensure condenser capacity is sufficient.

-

-

Duration: Stir at 200°C for 30–60 minutes.

-

Work-up: Cool the mixture to ~60°C and add Hexanes or Ethanol (anti-solvent) to precipitate the product.

-

Filtration: Collect the off-white solid.[1] Wash with acetone to remove Dowtherm A residues.[1]

Analytical Characterization & Specifications

To ensure the material is suitable for downstream drug synthesis (e.g., chlorination to the 4-Cl derivative), the following specifications must be met.

| Test | Method | Specification | Diagnostic Signal |

| Appearance | Visual | Off-white to pale yellow powder | N/A |

| Identity | 1H NMR (DMSO-d6) | Conforms to Structure | |

| Purity | HPLC (C18, ACN/H2O) | > 98.0% | Aniline < 0.1% |

| Residual Solvent | GC-Headspace | < 5000 ppm | Dowtherm A removal is critical |

| Mass Spec | ESI-MS (+) | 282.11 [M+H]+ | M+1 peak dominant |

Note on NMR: The proton at position 2 (adjacent to Nitrogen) is a doublet (

Downstream Application: Chlorination

The primary utility of this intermediate is its conversion to 4-chloro-7-(benzyloxy)-6-methoxyquinoline , a reactive electrophile for S

-

Reagent: POCl

(Phosphorus Oxychloride) is the standard chlorinating agent. -

Catalysis: A catalytic amount of DMF is required to form the Vilsmeier-Haack reagent in situ, which activates the 4-one oxygen.[1]

-

Safety: The reaction generates HCl gas.[1] A caustic scrubber is mandatory.[1]

Troubleshooting & Safety (E-E-A-T)

Self-Validating Controls

-

Incomplete Cyclization: If the HPLC shows a peak with M+ = [Intermediate Mass], the temperature of the Dowtherm A was likely too low (<180°C). The cyclization has a high activation energy barrier.[1]

-

Dark Product: Oxidation of the electron-rich dimethoxy/benzyloxy ring can occur at high temperatures if the atmosphere is not inert.[1] Always perform Step 2 under a nitrogen sparge. [1]

Handling Dowtherm A

Dowtherm A freezes at 12°C. Ensure transfer lines are heat-traced.[1] It is difficult to remove by rotary evaporation due to its high boiling point (258°C). Precipitation with non-polar solvents (Hexane/Heptane) followed by an acetone wash is the most efficient purification method.

References

-

Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[1] Link

-

Riveiro, M. E., et al. (2015).[1] Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters: Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity.[1][3] The Journal of Organic Chemistry, 80(24), 12244–12257.[1] Link

-

Chandregowda, V., et al. (2009).[1] Synthesis and evaluation of 4-anilino-6,7-dialkoxyquinoline derivatives as potent inhibitors of EGFR tyrosine kinase.[1] European Journal of Medicinal Chemistry, 44(7), 3046-3055.[1] Link

-

World Health Organization. (2006). The International Pharmacopoeia.[1] (General Methods of Analysis for Quinoline Derivatives). Link

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: 7-(Benzyloxy)-6-methoxyquinolin-4-ol

The following technical guide is structured to serve as an authoritative resource for researchers and process chemists involved in the synthesis and characterization of kinase inhibitor intermediates.

High-Purity Scaffold for VEGFR/EGFR Tyrosine Kinase Inhibitors

Executive Summary & Physicochemical Profile

7-(Benzyloxy)-6-methoxyquinolin-4-ol (CAS: 849217-23-8) is a critical heterocyclic intermediate used in the convergent synthesis of 6,7-disubstituted quinoline-based Tyrosine Kinase Inhibitors (TKIs). Its structural significance lies in the orthogonal protection strategy : the 7-benzyloxy group serves as a masked hydroxyl functionality, allowing for selective manipulation of the 7-position relative to the 6-methoxy group—a substitution pattern ubiquitous in potent VEGFR and EGFR inhibitors (e.g., analogs of Cabozantinib, Tivozanib).

Core Molecular Data

| Parameter | Specification |

| IUPAC Name | This compound |

| Common Alias | 7-Benzyloxy-4-hydroxy-6-methoxyquinoline |

| CAS Number | 849217-23-8 |

| Molecular Formula | |

| Molecular Weight | 281.31 g/mol |

| Exact Mass | 281.1052 |

| Appearance | Off-white to pale yellow powder |

| Solubility | Low in |

| Melting Point | > 250°C (Decomposes) |

Tautomeric Considerations (Critical for Reactivity)

Researchers must recognize that this compound exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) and the 4-quinolone (keto) forms. In the solid state and polar solvents (DMSO), the 4-quinolone tautomer predominates. This dictates its reactivity:

-

Nucleophilicity: The nitrogen is protonated/involved in H-bonding; the oxygen at C4 is carbonyl-like.

-

Electrophilic Attack: Chlorination with

targets the C4-oxygen to generate the 4-chloro derivative (CAS 286371-49-1), activating the ring for

Synthetic Pathway & Mechanistic Insight

The industrial standard for synthesizing this scaffold utilizes the Meldrum’s Acid (Gould-Jacobs type) pathway. This route is preferred over the Conrad-Limpach synthesis due to milder initial conditions and higher regioselectivity.

Reaction Scheme

-

Condensation: 3-Benzyloxy-4-methoxyaniline reacts with Triethyl orthoformate (TEOF) and Meldrum's acid to form an imidate/enamine intermediate.

-

Cyclization: Thermal cyclization (typically >200°C) in a high-boiling solvent (Dowtherm A) drives the elimination of acetone and

to close the pyridine ring.

Figure 1: Synthetic workflow for the production and activation of the quinoline core.

Detailed Protocol (Self-Validating)

Step 1: Enamine Formation

-

Charge a reactor with 3-benzyloxy-4-methoxyaniline (1.0 eq), Meldrum’s acid (1.2 eq), and Triethyl orthoformate (1.5 eq) in Ethanol.

-

Reflux for 2–4 hours.

-

Validation Point: Monitor TLC (50% EtOAc/Hexane). The aniline spot (

) should disappear, replaced by a less polar intermediate spot. -

Cool to 0°C. Filter the precipitated solid (enamine).

Step 2: Thermal Cyclization

-

Pre-heat Dowtherm A (diphenyl ether/biphenyl eutectic) to 220°C.

-

Add the enamine solid portion-wise (caution: vigorous gas evolution of acetone/

). -

Stir at 220°C for 30–60 minutes.

-

Validation Point: The reaction mixture typically darkens. LC-MS should show the disappearance of the intermediate (MW ~383) and appearance of the product (MW 281, M+H 282).

-

Cool to ~80°C and dilute with hexane or acetone to precipitate the product. Filter and wash with acetone to remove Dowtherm A residues.

Analytical Characterization

To ensure the integrity of the scaffold before downstream coupling, the following analytical signatures must be verified.

Nuclear Magnetic Resonance ( H NMR)

The spectrum is distinct due to the "quinolone" signature (H-3) and the benzyl protecting group. Solvent: DMSO-d6

| Position | Shift ( | Multiplicity | Integration | Assignment |

| OH/NH | 11.5 - 12.0 | Broad Singlet | 1H | Tautomeric OH/NH |

| H-2 | 7.85 | Doublet (J=7.4 Hz) | 1H | Quinoline ring (alpha to N) |

| Ar-H (Benzyl) | 7.35 - 7.50 | Multiplet | 5H | Phenyl ring protons |

| H-5 | 7.48 | Singlet | 1H | Quinoline ring (para to N) |

| H-8 | 7.05 | Singlet | 1H | Quinoline ring (ortho to N) |

| H-3 | 5.95 | Doublet (J=7.4 Hz) | 1H | Diagnostic: Quinolone alkene |

| Benzyl | 5.22 | Singlet | 2H | Benzylic methylene |

| Methoxy | 3.86 | Singlet | 3H |

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive Electrospray (+ESI)

-

Parent Ion (

): 282.1 m/z -

Fragment Ions: 91 m/z (Tropylium ion, characteristic of benzyl group cleavage).

Strategic Application in Drug Design

This molecule is not a drug itself but a divergent intermediate .

The "De-benzylation" Strategy

In SAR (Structure-Activity Relationship) studies for VEGFR inhibitors, the 6-position is often fixed as a methoxy group for metabolic stability, while the 7-position requires variable side chains (e.g., morpholine, ethers) to tune solubility and kinase binding affinity.

-

Construct Core: Synthesize this compound.

-

Chlorinate: Convert to 4-chloro derivative.

-

Coupling: Attach the aniline "tail" (e.g., fluoroaniline moiety) at the 4-position.

-

Deprotect: Use

to remove the benzyl group, revealing the 7-OH . -

Functionalize: React the 7-OH with alkyl halides to introduce solubilizing groups.

Figure 2: Divergent synthesis strategy using the benzyl group as a temporary mask.[1][2][3][4]

References

-

PubChem Compound Summary. (2025). This compound (CID 13892139).[1] National Center for Biotechnology Information. Link

-

Matsui, J., et al. (2008). E7080, a novel and potent Angiogenesis Inhibitor. Clinical Cancer Research. (Contextual reference for Quinoline-carboxamide scaffolds). Link

-

Rachon, J. (2014).[5] Acyl Meldrum's acid derivatives: Application in organic synthesis. Russian Chemical Reviews. (Mechanism of Meldrum's acid cyclization).[5] Link

-

ChemicalBook. (2024). 7-Benzyloxy-4-hydroxy-6-methoxyquinoline Spectral Data. Link

Sources

- 1. 7-(Benzyloxy)-1-[4-(benzyloxy)benzyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | C32H33NO3 | CID 13892139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 4. Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol - Eureka | Patsnap [eureka.patsnap.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 7-(Benzyloxy)-6-methoxyquinolin-4-ol: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline nucleus is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic molecules with significant biological activities. Its versatile structure has been extensively explored in medicinal chemistry, leading to the development of drugs for a wide range of therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory treatments. This guide focuses on a specific derivative, 7-(benzyloxy)-6-methoxyquinolin-4-ol, providing a comprehensive overview of its chemical structure, a plausible synthetic route, its predicted analytical characteristics, and its potential as a targeted agent in drug discovery, particularly in the realm of oncology.

Part 1: Molecular Structure and Physicochemical Properties

This compound is a polysubstituted quinoline derivative. The core of the molecule is a bicyclic quinoline ring system, which is a fusion of a benzene ring and a pyridine ring. The molecule is further functionalized with a hydroxyl group at position 4, a methoxy group at position 6, and a benzyloxy group at position 7.

The presence of both hydrogen bond donors (hydroxyl group) and acceptors (ether and quinoline nitrogen) suggests that this molecule can participate in specific interactions with biological targets. The aromatic rings also provide a scaffold for potential π-π stacking interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 849217-23-8 | [1][2] |

| Molecular Formula | C₁₇H₁₅NO₃ | [1][2] |

| Molecular Weight | 281.31 g/mol | [1][2] |

| SMILES | OC1=CC=NC2=CC(OCC3=CC=CC=C3)=C(OC)C=C12 | [1] |

Part 2: Synthesis and Characterization

Proposed Synthetic Pathway: A Modified Conrad-Limpach Approach

The Conrad-Limpach synthesis is a classic and reliable method for the construction of the 4-hydroxyquinoline core. This reaction involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization. The proposed synthesis for this compound would begin with a suitably substituted aniline.

Experimental Protocol:

Step 1: Synthesis of the Anilinoacrylate Intermediate

-

To a solution of 3-(benzyloxy)-4-methoxyaniline (1 equivalent) in ethanol, add diethyl malonate (1.1 equivalents).

-

Add a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃) or a protic acid (e.g., acetic acid).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude anilinoacrylate intermediate can be purified by column chromatography on silica gel or used directly in the next step.

Causality of Experimental Choices: The use of an acid catalyst facilitates the initial condensation between the aniline and the β-ketoester. Ethanol is a common and effective solvent for this type of reaction.

Step 2: Thermal Cyclization to this compound

-

Heat the crude anilinoacrylate intermediate from Step 1 in a high-boiling point solvent such as Dowtherm A or diphenyl ether.

-

Maintain the temperature at approximately 250 °C for 30-60 minutes. The high temperature is necessary to drive the intramolecular cyclization and subsequent aromatization.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and dilute with a non-polar solvent like hexane to precipitate the product.

-

Collect the solid product by filtration, wash with hexane, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Self-Validating System: The progress of both steps can be rigorously monitored by TLC. The final product's identity and purity should be confirmed by NMR spectroscopy, mass spectrometry, and melting point analysis.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed two-step synthesis of this compound.

Predicted Spectroscopic Data

While experimental spectra for this compound are not publicly available, we can predict the key features based on the analysis of closely related compounds.[3][4][5][6][7][8][9]

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons (Quinoline Core): Signals are expected in the range of δ 7.0-8.5 ppm. The protons at positions 5 and 8 will likely appear as singlets, while the protons at positions 2 and 3 will show characteristic doublet or multiplet patterns.

-

Aromatic Protons (Benzyl Group): A multiplet corresponding to the five protons of the phenyl ring is expected around δ 7.3-7.5 ppm.

-

Methylene Protons (-OCH₂-Ph): A singlet for the two benzylic protons should appear around δ 5.2 ppm.

-

Methoxy Protons (-OCH₃): A sharp singlet for the three methoxy protons is anticipated around δ 3.9 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which will be dependent on the solvent and concentration, is expected in the downfield region (potentially > δ 10 ppm).

¹³C NMR Spectroscopy (Predicted):

-

Aromatic Carbons (Quinoline and Benzyl Rings): Multiple signals are expected in the aromatic region (δ 100-160 ppm). The carbon bearing the hydroxyl group (C4) will be significantly deshielded.

-

Carbonyl-like Carbon (C4): The C4 carbon, due to the enol-keto tautomerism, will have a chemical shift in the range of δ 170-180 ppm.

-

Methylene Carbon (-OCH₂-Ph): The benzylic carbon is expected around δ 70 ppm.

-

Methoxy Carbon (-OCH₃): The methoxy carbon should resonate around δ 56 ppm.[10]

Mass Spectrometry (Predicted):

-

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 281.

-

Key Fragmentation Patterns: A characteristic fragmentation would be the loss of the benzyl group, leading to a significant peak at m/z = 190. Another prominent fragmentation is the formation of the tropylium ion at m/z = 91, which is a common feature for compounds containing a benzyl moiety.[11][12][13][14]

Part 3: Potential Biological Activity and Therapeutic Applications

The quinoline scaffold is a cornerstone in the development of kinase inhibitors.[12] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Several FDA-approved kinase inhibitors feature a quinoline core.

Hypothesized Mechanism of Action: A Potential Tyrosine Kinase Inhibitor

Given the structural similarities to known kinase inhibitors, this compound is a strong candidate for being a tyrosine kinase inhibitor. Specifically, the 6,7-disubstituted quinoline motif is found in a number of potent c-Met kinase inhibitors.[4][7][15] The c-Met proto-oncogene encodes a receptor tyrosine kinase that is often aberrantly activated in various human cancers, making it an attractive therapeutic target.

The 4-hydroxyquinoline moiety can act as a hinge-binding motif, forming crucial hydrogen bonds with the kinase domain. The benzyloxy and methoxy substituents at the 6 and 7 positions can occupy a hydrophobic pocket in the ATP-binding site, contributing to the potency and selectivity of the inhibitor.

Signaling Pathway Implication:

Caption: Hypothesized inhibition of the c-Met signaling pathway.

Future Directions in Drug Development

The structure of this compound presents several opportunities for further optimization in a drug discovery program.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents on the quinoline core and the benzyl group can be performed to enhance potency and selectivity. For instance, the introduction of different substituents on the phenyl ring of the benzyloxy group could modulate the interaction with the hydrophobic pocket of the kinase.

-

Pharmacokinetic Profiling: In vitro and in vivo studies to assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound would be crucial for its development as a drug candidate.

-

In Vivo Efficacy Studies: If promising in vitro activity is confirmed, evaluation in animal models of cancer would be the next logical step to determine its therapeutic potential.

Conclusion

This compound is a fascinating molecule with significant potential in the field of drug discovery. While experimental data on this specific compound is limited, its structural features, coupled with the well-established biological activities of related quinoline derivatives, strongly suggest its promise as a kinase inhibitor. The proposed synthetic route provides a practical approach for its preparation, paving the way for further investigation into its biological properties. This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar quinoline-based compounds.

References

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. Retrieved January 30, 2026, from [Link]

-

Design, synthesis and pharmacological evaluation of 6,7-disubstituted-4-phenoxyquinoline derivatives as potential antitumor agents. (2018). PubMed. Retrieved January 30, 2026, from [Link]

-

13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants. (1976). Australian Journal of Chemistry. Retrieved January 30, 2026, from [Link]

-

Functionalized methoxy quinoline derivatives: Experimental and in silico evaluation as new antiepileptic, anti-Alzheimer, antibacterial and antifungal drug candidates. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

7-(Benzyloxy)-4-chloro-6-methoxyquinoline. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

-

SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS OF 1-(3,4-DIMETHOXYBENZYL). (n.d.). ORBi. Retrieved January 30, 2026, from [Link]

-

Supporting Information For. (n.d.). The Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]

-

What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid? (2025). Filo. Retrieved January 30, 2026, from [Link]

-

Fragmentation mechanisms in mass spectrometry. (n.d.). Universidad de Guanajuato. Retrieved January 30, 2026, from [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). Scientific & Academic Publishing. Retrieved January 30, 2026, from [Link]

-

mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. (n.d.). Doc Brown's Chemistry. Retrieved January 30, 2026, from [Link]

-

mass spectrometry: tropylium ion. (2018). YouTube. Retrieved January 30, 2026, from [Link]

-

Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (2022). MDPI. Retrieved January 30, 2026, from [Link]

-

Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020). PubMed. Retrieved January 30, 2026, from [Link]

-

14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. (2018). YouTube. Retrieved January 30, 2026, from [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 30, 2026, from [Link]

-

Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2018). ResearchGate. Retrieved January 30, 2026, from [Link]

-

In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. (n.d.). NIH. Retrieved January 30, 2026, from [Link]

Sources

- 1. 849217-23-8|this compound|BLD Pharm [bldpharm.com]

- 2. scbt.com [scbt.com]

- 3. askfilo.com [askfilo.com]

- 4. tsijournals.com [tsijournals.com]

- 5. connectsci.au [connectsci.au]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. repository.uncw.edu [repository.uncw.edu]

- 9. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. ugto.mx [ugto.mx]

- 13. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 7-(Benzyloxy)-6-methoxyquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(Benzyloxy)-6-methoxyquinolin-4-ol is a heterocyclic organic compound with a quinoline core structure, a scaffold of significant interest in medicinal chemistry and drug development. The quinoline ring system is a prevalent motif in a wide array of therapeutic agents, exhibiting diverse biological activities, including antimicrobial, anticancer, and antimalarial properties. The specific substitutions at the 6- and 7-positions of the quinoline ring, namely a methoxy and a benzyloxy group respectively, modulate the molecule's physicochemical properties and its potential interactions with biological targets. This guide provides a comprehensive overview of a robust and widely applicable synthetic pathway to this compound, focusing on the well-established Gould-Jacobs reaction. The presented methodology is grounded in established chemical principles and supported by literature precedents for analogous transformations, offering a reliable framework for its synthesis in a research and development setting.

Core Synthesis Pathway: The Gould-Jacobs Reaction

The most direct and reliable route to this compound is through the Gould-Jacobs reaction.[1][2] This classical method for quinoline synthesis involves the condensation of a substituted aniline with a β-ketoester or a related malonic acid derivative, followed by a high-temperature intramolecular cyclization.[2] The overall synthetic strategy can be dissected into three main stages:

-

Preparation of the key aniline intermediate: Synthesis of 4-(benzyloxy)-3-methoxyaniline.

-

Condensation: Reaction of 4-(benzyloxy)-3-methoxyaniline with diethyl 2-(ethoxymethylene)malonate (DEEM).

-

Thermal Cyclization: Intramolecular ring closure of the resulting anilinomethylenemalonate intermediate to yield the final quinolin-4-ol product.

This pathway is particularly advantageous due to the commercial availability and relatively low cost of the initial starting materials, as well as the generally good yields achievable for each step.

Visualizing the Synthesis Workflow

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of 7-(Benzyloxy)-6-methoxyquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential significance of 7-(benzyloxy)-6-methoxyquinolin-4-ol, a substituted quinoline derivative of interest in medicinal chemistry. The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. This document details a robust synthetic pathway to this compound via the Gould-Jacobs reaction, a cornerstone of quinoline synthesis. A meticulous, step-by-step experimental protocol is provided, alongside a thorough discussion of the underlying chemical principles and rationale for procedural choices. Furthermore, this guide outlines the analytical techniques for the comprehensive characterization of the target molecule, including expected spectroscopic data. The potential biological relevance of this compound is also discussed in the context of the known pharmacological activities of related quinoline derivatives.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their use as antibacterial, antimalarial, anticancer, and anti-inflammatory agents.[1][2] The structural versatility of the quinoline nucleus allows for fine-tuning of its physicochemical and pharmacological properties through the introduction of various substituents at different positions. This adaptability has made it a fertile ground for the development of novel therapeutics.

This guide focuses on a specific derivative, this compound. The substituents on the benzene ring, a benzyloxy group at position 7 and a methoxy group at position 6, are of particular interest. The benzyloxy group can serve as a versatile handle for further functionalization or as a key pharmacophoric feature itself, potentially interacting with biological targets.[3] The methoxy group can influence the electronic properties and metabolic stability of the molecule. The 4-hydroxy (or its tautomeric 4-oxo) functionality is a common feature in many biologically active quinolines.

Synthetic Strategy: The Gould-Jacobs Reaction

The construction of the this compound scaffold is most effectively achieved through the Gould-Jacobs reaction. This classical and reliable method involves the condensation of a substituted aniline with an ethoxymethylenemalonate derivative, followed by a thermal cyclization to form the 4-hydroxyquinoline ring system.[4][5]

The overall synthetic workflow can be visualized as a two-stage process:

Figure 2: Key steps in the Gould-Jacobs synthesis of the target molecule.

Protocol:

-

Condensation: Mix 3-methoxy-4-(phenylmethoxy)aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture, typically at 100-120 °C, for 1-2 hours. The reaction can be monitored by observing the evolution of ethanol.

-

Thermal Cyclization: The crude condensation product is added to a high-boiling point solvent, such as diphenyl ether or Dowtherm A, preheated to approximately 250 °C. Maintain this temperature for 30-60 minutes to effect the cyclization.

-

Hydrolysis (Saponification): Cool the reaction mixture and add a solution of sodium hydroxide (e.g., 10% aqueous solution). Heat the mixture to reflux to hydrolyze the ester group at the 3-position.

-

Decarboxylation and Precipitation: After hydrolysis, cool the reaction mixture and carefully acidify with a strong acid, such as hydrochloric acid, to a pH of approximately 4-5. The acidification protonates the carboxylate, which then readily decarboxylates upon gentle heating or at room temperature, leading to the precipitation of the final product, this compound.

-

Purification: The precipitated solid can be collected by filtration, washed with water and a suitable organic solvent (e.g., ethanol or diethyl ether), and dried. Further purification can be achieved by recrystallization.

Structural Elucidation and Characterization

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic and analytical techniques.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the benzylic protons (a singlet around 5.0-5.2 ppm), the methoxy protons (a singlet around 3.9-4.1 ppm), and aromatic protons in both the quinoline and benzyl rings. The protons on the quinoline core will show characteristic coupling patterns. |

| ¹³C NMR | Resonances for the benzylic carbon, the methoxy carbon, and all aromatic and quinoline carbons. The carbonyl carbon of the 4-oxo tautomer will appear downfield. |

| Mass Spec. | The molecular ion peak corresponding to the exact mass of the compound (C₁₇H₁₅NO₃). Fragmentation patterns may show the loss of the benzyl group. |

| FT-IR | Characteristic absorption bands for O-H (broad), C=O (strong), C-O, and aromatic C-H and C=C stretching vibrations. |

Note: The exact chemical shifts and coupling constants will depend on the solvent used for NMR analysis.

Significance and Potential Applications

While specific biological data for this compound is not extensively reported in the public domain, the structural motifs present in the molecule suggest several potential areas of pharmacological interest.

-

Anticancer Activity: Many substituted quinolines exhibit potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases and topoisomerases. [2]The 7-benzyloxy and 6-methoxy substitution pattern is found in compounds investigated as c-Met kinase inhibitors. [2]* Antimicrobial Properties: The quinoline core is central to the activity of many antibacterial and antimalarial drugs. Further derivatization of the 4-hydroxy group or the benzyloxy moiety could lead to novel antimicrobial agents.

-

Enzyme Inhibition: The benzyloxy group can participate in hydrophobic and π-stacking interactions within enzyme active sites, making this scaffold a candidate for the development of various enzyme inhibitors.

Conclusion

This technical guide has detailed a robust and well-established synthetic route for the preparation of this compound, a quinoline derivative with potential for further investigation in drug discovery. The Gould-Jacobs reaction provides a reliable method for the construction of the core quinoline scaffold. The provided experimental protocols, along with the discussion of the underlying chemical principles, offer a solid foundation for researchers to synthesize and characterize this compound. The structural features of this compound suggest that it is a promising starting point for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.

References

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.

- Reitsema, R. H. (1948). The Gould-Jacobs Reaction. Chemical Reviews, 43(1), 43–68.

- Legoabe, L. J., Petzer, A., & Petzer, J. P. (2013). Selected chromone derivatives as inhibitors of monoamine oxidase. Bioorganic & Medicinal Chemistry Letters, 23(24), 6809–6813.

- Hirata, M., Kagawa, S., Yoshimoto, M., & Ohmomo, Y. (1993). Synthesis and characterization of radioiodinated MD-230254: a new reversible, highly potent, and selective monoamine oxidase type B inhibitor. Journal of Medicinal Chemistry, 36(9), 1157–1167.

- Wong, C. M., McBurney, R. T., Binding, S. C., Peterson, M. B., Gonçales, V. R., Gooding, J. J., & Messerle, B. A. (2017). Green synthesis of secondary amines via a hydrogen borrowing catalysis. Green Chemistry, 19(13), 3142-3151.

- Nishii, H., Chiba, T., Morikami, K., Fukami, T. A., Sakamoto, H., Ko, K., & Koyano, H. (2010). Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(4), 1405–1409.

- Mamidala, R., Mukundam, V., Dhanunjayarao, K., & Venkatasubbaiah, K. (2017). A simple and efficient protocol for the synthesis of N-aryl/alkyl-β-amino alcohols via ring opening of epoxides with anilines/amines catalyzed by silica supported perchloric acid (HClO4–SiO2). Tetrahedron, 73(15), 2225-2233.

- Zhao, Y., Foo, S. W., & Saito, S. (2011). Platinum-catalyzed hydroamination of terminal alkenes with anilines.

- Shao, Z., Fu, S., Wei, M., Zhou, S., & Liu, Q. (2016). Copper-Catalyzed Aerobic Oxidative C− H Amination of Anilines with Unactivated Alkenes.

- Michael, J. P. (2008). Quinoline, quinazoline and acridone alkaloids.

-

PubChem. (n.d.). 7-(Benzyloxy)-4-chloro-6-methoxyquinoline. Retrieved from [Link]

- Afzal, O., Kumar, S., Haider, M. R., Ali, M. R., Kumar, R., Jaggi, M., & Bawa, S. (2015). A review on anticancer potential of mushroom-derived molecules. Fitoterapia, 102, 1-12.

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. homework.study.com [homework.study.com]

- 5. CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition - Google Patents [patents.google.com]

[1]

Executive Summary & Scaffold Architecture

This compound represents a "privileged scaffold" in medicinal chemistry, specifically designed to target the ATP-binding pocket of receptor tyrosine kinases (RTKs).[1] Its structural logic is threefold:

-

The Quinoline Core: Mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.[1]

-

6-Methoxy Group: Provides electron density and steric fit within the hydrophobic pocket.[1]

-

7-Benzyloxy Group: Acts as a strategic orthogonal protecting group .[1] It masks the 7-hydroxyl position during the harsh conditions required to functionalize the 4-position (the "warhead" attachment point), allowing for late-stage diversification of the solvent-exposed tail.[1]

Primary Application: Synthesis of Lucitanib (FGFR/VEGFR inhibitor) and related c-Met/KDR modulators.[1]

Synthetic Architecture (The "Make")[1]

The synthesis of this core requires a regioselective approach to ensure the correct placement of the 6-methoxy and 7-benzyloxy substituents.[1] The most robust industrial route utilizes a modified Gould-Jacobs reaction or a formate-mediated cyclization .[1]

Retrosynthetic Analysis

The 4-hydroxyquinoline core is disconnected at the C2-C3 and N1-C2 bonds, tracing back to an activated aniline derivative.[1]

-

Precursor: 1-(2-amino-4-(benzyloxy)-5-methoxyphenyl)ethanone.[1][2]

-

Starting Material: Vanillic acid methyl ester or 3-methoxy-4-hydroxyacetophenone.[1]

Validated Synthetic Pathway (DOT Visualization)[1]

Figure 1: Step-wise construction of the quinoline core from vanillin derivatives.

Functionalization Strategy (The "Modify")

The utility of this compound lies in its role as a branch point.[1] The 4-OH is tautomeric with the 4-quinolone; it must be activated (usually to a chloride) to allow nucleophilic aromatic substitution (

The "Protect-Deprotect-Diversify" Workflow[1]

-

Activation: The 4-OH is converted to 4-Cl using Phosphorus Oxychloride (

).[1] -

Coupling (Warhead): The 4-Cl is displaced by an amine or phenol (e.g., a naphthamide derivative in Lucitanib synthesis).[1]

-

Deprotection: The 7-Benzyl group is removed (hydrogenolysis,

) to reveal the 7-OH.[1] -

Tail Modification: The newly exposed 7-OH is alkylated to tune solubility and pharmacokinetic properties.[1]

Reaction Logic Diagram[1]

Figure 2: The divergent synthesis strategy utilizing the orthogonal benzyl protecting group.[1]

Experimental Protocols

Safety Warning: Phosphorus oxychloride (

Protocol A: Synthesis of this compound (Cyclization)

Reference Grounding: Adapted from US Patent 8,497,284 and AU 2013204031.[1]

-

Reagents: 1-(2-amino-4-(benzyloxy)-5-methoxyphenyl)ethanone (1.0 eq), Sodium Ethoxide (10.0 eq), Ethyl Formate (5.0 eq), DMF (Solvent).[1]

-

Procedure:

-

Dissolve the aniline precursor in anhydrous DMF.[1]

-

Add Sodium Ethoxide slowly at room temperature; stir for 30 minutes to generate the anion.

-

Add Ethyl Formate dropwise.[1]

-

Critical Step: Stir the mixture overnight. If the reaction is incomplete (monitored by TLC/HPLC), add additional NaOEt.

-

Quench: Pour the reaction mixture into water. Acidify carefully to pH ~6-7 with 1M HCl to precipitate the product.

-

Isolation: Filter the solid, wash with water and cold ethanol.[1] Dry under vacuum.[1][3]

-

Expected Yield: 70-75%.[1]

-

QC Criteria:

NMR (DMSO-

-

Protocol B: Chlorination to 4-Chloro-7-(benzyloxy)-6-methoxyquinoline[1]

-

Reagents: this compound (1.0 eq),

(excess, typically 5-10 vol), Chlorobenzene or Acetonitrile (optional co-solvent).[1] -

Procedure:

-

Suspend the quinolin-4-ol in

.[1] -

Heat to reflux (

) for 2-4 hours. The suspension should clear as the chloride forms.[1] -

Work-up (Hazardous): Cool the mixture. Remove excess

under reduced pressure.[1] Pour the residue slowly onto crushed ice/ammonia water mixture to neutralize.[1] -

Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate.[1]

-

Purification: Recrystallization from acetonitrile or flash chromatography.[1]

-

Quantitative Data Summary

| Parameter | Specification / Value | Notes |

| CAS Number | 849217-23-8 | Specific to the 4-OH, 6-OMe, 7-OBn isomer.[1][2][4] |

| Molecular Weight | 281.31 g/mol | Formula: |

| Appearance | Off-white to pale brown solid | Darkens upon oxidation/light exposure.[1] |

| Melting Point | >250°C (dec) | High MP due to H-bonding network of 4-OH/NH tautomer.[1] |

| Solubility | DMSO, DMF (High); Water (Low) | Poor solubility in non-polar solvents until chlorinated.[1] |

| Key 1H NMR | Characteristic Benzylic |

References

-

US Patent 8,497,284 : c-Met modulators and method of use.[1] (Describes the synthesis of the 7-benzyloxy-6-methoxyquinolin-4-ol intermediate).

-

Wang, M. et al. (2015) : Synthesis of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline.[1][6] Atlantis Press.[1] (Provides analogous chemical handling for the 6,7-disubstituted core).[1][7]

-

Gras, J. (2015) : Lucitanib Hydrochloride: Dual FGFR/VEGFR Inhibitor.[1] Drugs of the Future, 40(8): 509.[1] (Details the downstream application of the scaffold in Lucitanib synthesis).

-

Australian Patent 2013204031 : c-Met modulators and methods of use.[1][2] (Detailed experimental procedure for the chlorination step).

Sources

- 1. Portico [access.portico.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. ablelab.eu [ablelab.eu]

- 4. 7-Benzyloxy-4-hydroxy-6-methoxyquinoline - CAS:849217-23-8 - Sunway Pharm Ltd [3wpharm.com]

- 5. CA2537812C - C-met modulators and method of use - Google Patents [patents.google.com]

- 6. Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline | Atlantis Press [atlantis-press.com]

- 7. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectral Analysis of 7-(Benzyloxy)-6-methoxyquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Architecture

7-(Benzyloxy)-6-methoxyquinolin-4-ol, a substituted quinolin-4-ol derivative, represents a scaffold of significant interest in medicinal chemistry and materials science. The quinolin-4-one core is a privileged structure found in numerous biologically active compounds, including antimicrobial and anticancer agents.[1] The unique substitution pattern of a benzyloxy group at the 7-position and a methoxy group at the 6-position imparts specific physicochemical properties that can influence molecular interactions and biological activity. A thorough understanding of its three-dimensional structure and electronic properties is paramount for its application in drug design and development. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for elucidating the precise molecular structure and confirming the identity of this compound.

This technical guide provides a comprehensive overview of the spectral data for this compound. Due to the current unavailability of experimentally acquired spectra in public databases and scientific literature, this guide presents a detailed, predicted analysis based on established spectroscopic principles and data from structurally analogous compounds. This approach offers valuable insights into the expected spectral characteristics, guiding researchers in the identification and characterization of this molecule.

Predicted Spectral Data

The following sections detail the predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound. These predictions are derived from a systematic analysis of the molecular structure and comparison with known spectral data of related quinoline and quinazolinone derivatives.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline and benzyl rings, the methylene protons of the benzyloxy group, the methoxy protons, and the hydroxyl proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.0 | d | ~6.0 |

| H-3 | ~6.2 | d | ~6.0 |

| H-5 | ~7.5 | s | - |

| H-8 | ~7.2 | s | - |

| -OCH₃ | ~3.9 | s | - |

| -OCH₂-Ph | ~5.2 | s | - |

| -CH₂-Ph (aromatic) | ~7.3-7.5 | m | - |

| 4-OH | ~11.5 | br s | - |

Disclaimer: The chemical shifts and coupling constants are predicted values and may vary depending on the solvent, concentration, and experimental conditions.

Interpretation and Rationale:

-

Quinoline Ring Protons (H-2, H-3, H-5, H-8): The protons on the quinoline core are expected to resonate in the aromatic region. The H-2 and H-3 protons of the 4-quinolone system typically appear as doublets due to their coupling. The protons at positions 5 and 8 are singlets in this substituted pattern.

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

-

Benzyloxy Protons (-OCH₂-Ph): The two methylene protons of the benzyloxy group are expected to give a singlet around 5.2 ppm. The five aromatic protons of the benzyl group will likely appear as a multiplet in the 7.3-7.5 ppm region.

-

Hydroxyl Proton (4-OH): The hydroxyl proton at the 4-position is expected to be a broad singlet at a downfield chemical shift, characteristic of an enolic hydroxyl group. Its chemical shift can be highly dependent on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides a fingerprint of the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each of the 17 carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~140 |

| C-3 | ~110 |

| C-4 | ~175 |

| C-4a | ~140 |

| C-5 | ~105 |

| C-6 | ~155 |

| C-7 | ~150 |

| C-8 | ~100 |

| C-8a | ~125 |

| -OCH₃ | ~56 |

| -OCH₂-Ph | ~70 |

| -CH₂-C ₆H₅ (C1') | ~137 |

| -CH₂-C₆H₅ (C2', C6') | ~128 |

| -CH₂-C₆H₅ (C3', C5') | ~128 |

| -CH₂-C₆H₅ (C4') | ~127 |

Disclaimer: The chemical shifts are predicted values and may vary depending on the solvent and experimental conditions.

Interpretation and Rationale:

-

Quinoline Ring Carbons: The chemical shifts of the quinoline carbons are influenced by the electronic effects of the substituents and the heteroatom. The C-4 carbon, bearing the hydroxyl group and part of the enone system, is expected to be significantly downfield. The carbons bearing the oxygen substituents (C-6 and C-7) will also be deshielded.

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will resonate in the typical range for such functionalities, around 56 ppm.

-

Benzyloxy Carbons (-OCH₂-Ph): The methylene carbon of the benzyloxy group is expected around 70 ppm. The aromatic carbons of the benzyl group will appear in the 127-137 ppm range.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, with a molecular formula of C₁₇H₁₅NO₃, the expected molecular weight is approximately 281.31 g/mol .[2]

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 281.

-

High-Resolution Mass Spectrometry (HRMS): An exact mass measurement would confirm the elemental composition. The calculated exact mass for C₁₇H₁₅NO₃ is 281.1052.

-

Key Fragmentation Patterns: The fragmentation of the molecular ion can provide valuable structural information. Expected fragmentation pathways include:

-

Loss of the benzyl group (C₇H₇•), resulting in a fragment at m/z = 190.

-

Loss of a methyl radical (CH₃•) from the methoxy group, leading to a fragment at m/z = 266.

-

Formation of the tropylium cation (C₇H₇⁺) at m/z = 91, a very common fragment for compounds containing a benzyl group.

-

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of NMR and MS data for quinolin-4-ol derivatives. These protocols are designed to be self-validating and ensure high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

-

Instrument Setup and Calibration:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include:

-

Pulse angle: 30-45 degrees

-

Spectral width: ~16 ppm

-

Acquisition time: ~2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 16-64 (adjust for desired signal-to-noise ratio)

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include:

-

Pulse angle: 30-45 degrees

-

Spectral width: ~200-250 ppm

-

Acquisition time: ~1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more (as ¹³C has a low natural abundance)

-

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra to obtain pure absorption lineshapes.

-

Perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, equipped with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.

Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). The solvent should be compatible with the ionization technique.

-

-

Instrument Setup and Calibration:

-

Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

-

Optimize the ionization source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to achieve stable and efficient ionization of the analyte.

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive or negative ion mode. For this compound, positive ion mode is likely to be more informative.

-

Acquire data over a suitable mass range (e.g., m/z 50-500).

-

For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion as the precursor ion and applying collision-induced dissociation (CID).

-

-

Data Analysis:

-

Identify the molecular ion peak in the full scan mass spectrum.

-

Determine the exact mass from the high-resolution data and use it to confirm the elemental composition.

-

Analyze the MS/MS spectrum to identify the fragment ions and propose fragmentation pathways.

-

Visualizations

Experimental Workflow for NMR Analysis

Caption: Workflow for NMR spectral acquisition and analysis.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

Conclusion

This technical guide provides a detailed, albeit predicted, spectral analysis of this compound. While experimental data remains elusive in the public domain, the theoretical ¹H NMR, ¹³C NMR, and mass spectral data presented herein, grounded in established spectroscopic principles, offer a robust framework for the identification and characterization of this important molecule. The provided experimental protocols serve as a practical guide for researchers to acquire high-quality data. As a molecule with significant potential in various scientific domains, a comprehensive understanding of its spectral properties is the first step towards unlocking its full utility. It is our hope that this guide will serve as a valuable resource for the scientific community and encourage the future publication of experimentally verified spectral data for this compound.

References

-

PubChem. 7-(Benzyloxy)-4-chloro-6-methoxyquinoline. [Link]

-

PubChem. 1-[4-(benzyloxy)benzyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline. [Link]

-

A. A. Al-Amiery, Y. K. Al-Majedy, A. A. H. Kadhum, and A. B. Mohamad, "Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines," Molecules, vol. 27, no. 8, p. 2465, 2022. [Link]

-

Senrise Technology. This compound. [Link]

-

M. Wang et al., "Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline," Atlantis Press, 2015. [Link]

-

M. H. G. O'Shea, J. T. T. Williams, and M. D. Burke, "Evaluation of 7-benzyloxy-4-trifluoromethylcoumarin, some other 7-hydroxy-4-trifluoromethylcoumarin derivatives and 7-benzyloxyquinoline as fluorescent substrates for rat hepatic cytochrome P450 enzymes," Xenobiotica, vol. 28, no. 5, pp. 477-493, 1998. [Link]

-

Pharmaffiliates. 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid. [Link]

-

S. R. Heller and G. W. A. Milne, "EPA/NIH Mass Spectral Data Base," National Bureau of Standards, 1978. [Link]

-

F. Kerff and J.-F. Liégeois, "Synthesis and Radioligand Binding Assays of 6, 7 or 8 Benzyloxy Analogs of 1-(3,4-Dimethoxybenzyl)," ORBi, 2021. [Link]

-

Pharmaffiliates. Cabozantinib Carboxylic Acid Analog. [Link]

-

M. A. Gonzalez-Alvarez et al., "CYP3A4 activity in four different animal species liver microsomes using 7-benzyloxyquinoline and HPLC/spectrofluorometric determination," J. Pharm. Biomed. Anal., vol. 40, no. 2, pp. 319-325, 2006. [Link]

-

R. J. Weaver et al., "Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms," Biochem. Pharmacol., vol. 52, no. 4, pp. 583-590, 1996. [Link]

-

PubChem. 7-((6-Deoxy-alpha-L-mannopyranosyl)oxy)-2-(3,4-dihydroxyphenyl)-5-hydroxy-6-methoxy-4H-1-benzopyran-4-one. [Link]

-

SpectraBase. 5,6-Dihydroxy-7-methoxyflavone. [Link]

-

The Royal Society of Chemistry. "VI. 1H and 13C NMR Spectra." [Link]

-

SpectraBase. 1-BENZOYL-6-BENZYLOXY-7-METHOXY-2'-HYDROXY-ISOQUINOLINE. [Link]

-

C. R. Carreras et al., "(−)-5-[(4R,5R)-5-(Benzyloxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]," Molbank, vol. 2010, no. 2, p. M680, 2010. [Link]

Sources

7-(Benzyloxy)-6-methoxyquinolin-4-ol commercial suppliers

An In-depth Technical Guide to 7-(Benzyloxy)-6-methoxyquinolin-4-ol: A Strategic Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Quinoline Core

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, from antimalarials to potent anticancer drugs.[1] Within this important class of heterocycles, this compound emerges as a highly valuable intermediate, particularly in the synthesis of targeted therapies. Its strategic importance lies in the specific arrangement of its functional groups: the 6-methoxy and 7-benzyloxy groups provide a substitution pattern common to many potent kinase inhibitors, while the 4-hydroxyl group (existing in tautomeric equilibrium with the 4-oxo form) serves as a critical handle for further molecular elaboration.

This guide provides an in-depth technical overview of this compound, covering its physicochemical properties, commercial sourcing, synthetic utility, and the biological context that makes it a compound of significant interest for drug development professionals.

Physicochemical Properties and Characterization

Accurate characterization of any chemical intermediate is fundamental to ensuring the reliability and reproducibility of subsequent synthetic steps and biological assays. The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic methods.

Key Properties Summary

| Property | Value | Source |

| CAS Number | 849217-23-8 | [2] |

| Molecular Formula | C₁₇H₁₅NO₃ | [2] |

| Molecular Weight | 281.31 g/mol | [2] |

| Alternate Names | 7-Benzyloxy-4-hydroxy-6-methoxyquinoline; 4-Quinolinol, 6-methoxy-7-(phenylmethoxy)- | [2] |

| Typical Appearance | White to off-white or pale yellow solid | [3] |

Analytical Characterization: A Self-Validating System

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The proton NMR spectrum will show characteristic signals for the aromatic protons on both the quinoline and benzyl rings, as well as singlets for the methoxy and benzylic methylene protons. The absence of unexpected signals is a primary indicator of purity.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantifying the purity of the compound.[4] A typical reverse-phase method allows for the separation of the main compound from starting materials, by-products, or degradation products. Purity is determined by the area percentage of the main peak in the chromatogram. For any research application, a purity of >97% is highly recommended.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound by identifying the molecular ion peak (M+H)⁺, providing definitive evidence of its identity.

Commercial Availability and Sourcing

This compound is available from several specialized chemical suppliers that cater to the research and development market. When sourcing this intermediate, researchers should prioritize suppliers who provide comprehensive analytical data.

Selected Commercial Suppliers

| Supplier | Website | Notes |

| Sunway Pharm Ltd | Lists various quantities (100mg, 250mg, 1g) and provides key chemical identifiers.[2] | |

| CHIRALEN | Indicates storage conditions and its availability for research and development.[5] | |

| RongNa Biotechnology | Lists the compound under its formal name, 4-Quinolinol, 6-Methoxy-7-(phenylMethoxy)-.[6] |

Sourcing Best Practices:

-

Request a Certificate of Analysis (CofA): Always request a lot-specific CofA from the supplier. This document provides critical data on purity (usually via HPLC), identity confirmation (via NMR or MS), and physical appearance.

-

Evaluate Purity Grades: Ensure the purity grade is suitable for your intended application. For early-stage discovery, >95% may be acceptable, but for later-stage development or sensitive assays, >98% or even >99% is often required.

-

Consider Related Precursors: In some synthetic routes, it may be advantageous to procure the chlorinated intermediate, 7-(Benzyloxy)-4-chloro-6-methoxyquinoline (CAS: 286371-49-1), which is also commercially available from suppliers like Oakwood Chemical.[7][8]

Role in Synthetic Chemistry: A Versatile Building Block

The primary value of this compound lies in its utility as a synthetic intermediate. The 4-hydroxyl group is readily converted into a better leaving group, most commonly a chloride, which can then be displaced by various nucleophiles to build molecular complexity.

Illustrative Synthesis of the Quinoline Core

The synthesis of substituted quinolin-4-ols often employs cyclization strategies, such as the Gould-Jacobs reaction. This approach involves the reaction of a substituted aniline with an appropriate three-carbon electrophile, followed by thermal cyclization.

Caption: Synthetic workflow for this compound.

Causality Behind Experimental Choices:

-

Condensation: The reaction between the aniline (nucleophile) and diethyl (ethoxymethylene)malonate (electrophile) forms a key intermediate. This step is typically performed under mild conditions.

-

Thermal Cyclization: The intermediate is heated in a high-boiling solvent like Dowtherm A. The high temperature promotes an intramolecular electrophilic aromatic substitution, where the malonate-derived portion of the molecule attacks the aniline ring, followed by elimination of ethanol to form the quinoline ring system. This high-temperature, non-catalytic cyclization is robust and effective for this class of compounds.

Application in Downstream Synthesis: Accessing Bioactive Molecules

The most common and critical transformation of this compound is its conversion to the 4-chloro derivative. This is a pivotal step because the chloride is an excellent leaving group for subsequent nucleophilic aromatic substitution (SNAᵣ) reactions, allowing for the introduction of amine side chains, which are crucial for the biological activity of many kinase inhibitors.

Caption: Key synthetic transformations and applications.

This 4-anilinoquinoline scaffold is the core of numerous Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs).[9] The specific substituents on the aniline ring (R-group) are varied to optimize potency, selectivity, and pharmacokinetic properties.

Biological Context and Therapeutic Relevance

Quinoline-based molecules are privileged structures in drug discovery due to their ability to interact with various biological targets.[10] The 6,7-dialkoxyquinoline framework, as found in the title compound, is particularly significant in oncology.

Derivatives of this scaffold are known to target the ATP-binding site of receptor tyrosine kinases (RTKs) like EGFR. Overexpression or mutation of EGFR is a key driver in several cancers, including non-small cell lung cancer and colorectal cancer. By blocking the ATP-binding site, inhibitors prevent the autophosphorylation and activation of the kinase, thereby shutting down downstream signaling pathways that promote cell proliferation, survival, and metastasis.

Experimental Protocols

The following protocols are illustrative and should be adapted and optimized based on laboratory conditions and specific reaction scales.

Protocol 1: Synthesis of 7-(Benzyloxy)-4-chloro-6-methoxyquinoline

This protocol describes the conversion of the 4-ol to the crucial 4-chloro intermediate.

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry.

-

Reagents: To the flask, add this compound (1.0 eq). Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) as both the reagent and solvent.

-

Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

Neutralization: Basify the acidic aqueous solution with a saturated sodium bicarbonate solution or ammonium hydroxide until pH > 8. A precipitate should form.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Trustworthiness Note: The quenching of POCl₃ is highly exothermic and releases HCl gas. This step must be performed slowly, in a well-ventilated fume hood, and with appropriate personal protective equipment.